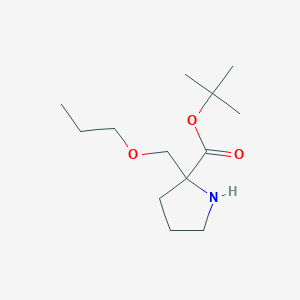

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate

Description

Properties

Molecular Formula |

C13H25NO3 |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

tert-butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H25NO3/c1-5-9-16-10-13(7-6-8-14-13)11(15)17-12(2,3)4/h14H,5-10H2,1-4H3 |

InChI Key |

HLEVJWSDAVHPKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1(CCCN1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of tert-butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate generally involves the functionalization of a pyrrolidine-2-carboxylate scaffold protected by a tert-butyl ester group, followed by the introduction of the propoxymethyl substituent at the 2-position of the pyrrolidine ring. The key challenges include selective substitution without disturbing the ester protecting group and controlling stereochemistry if applicable.

Literature and Patent-Based Synthetic Routes

Pyrrolidine-2-carboxylic Acid Derivative Route (EP3015456A1)

A prominent method described in European Patent EP3015456A1 involves the preparation of pyrrolidine-2-carboxylic acid derivatives through:

- Starting from protected amino acid derivatives such as tert-butyl pyrrolidine-2-carboxylate.

- Use of organolithium reagents (e.g., n-butyllithium) at low temperatures (-78°C) to deprotonate the 2-position.

- Subsequent reaction with electrophilic reagents to introduce alkoxyalkyl substituents, such as propoxymethyl groups.

- Final deprotection or purification steps to isolate the desired product with yields ranging from 75% to over 90% depending on the exact substituents and conditions.

This method avoids highly toxic reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) and cyanides, which are common in older routes, thus improving safety and scalability for industrial production.

Protection and Substitution Strategy

The general synthetic sequence involves:

- Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) group to give tert-butyl pyrrolidine-2-carboxylate.

- Generation of the carbanion at the 2-position by strong base (e.g., lithium diisopropylamide or n-butyllithium).

- Alkylation with propylene oxide or a suitable propoxymethyl electrophile to install the propoxymethyl substituent.

- Workup and purification, often by column chromatography.

This approach allows for selective substitution while maintaining the Boc protecting group intact.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, base (e.g., TEA) | Room temperature | >90 | High efficiency in protecting pyrrolidine N |

| Deprotonation | n-Butyllithium or LDA in THF | -78°C | N/A | Low temperature to control regioselectivity |

| Alkylation (propoxymethyl) | Propylene oxide or equivalent electrophile | -78 to 0°C | 75-90 | Careful addition to avoid side reactions |

| Workup & purification | Acid quench, extraction, chromatography | Room temperature | N/A | Final isolation of pure product |

This table summarizes typical reaction steps involved in the preparation of tert-butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate with corresponding yields and conditions.

Comparative Analysis of Preparation Routes

| Method | Key Reagents | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Organolithium Alkylation | n-BuLi, propylene oxide | High regioselectivity, scalable | Requires low temperature handling | 75-90 |

| Borane or 9-BBN mediated | 9-BBN, borane, sodium cyanide | Moderate yields | Toxic reagents, difficult operation | 27-56 |

| Hydrazine-mediated conversion | Hydrazine hydrate, DCM | Mild conditions | Limited to specific intermediates | Quantitative (for related derivatives) |

The organolithium alkylation method stands out for its balance of yield, safety, and scalability compared to older methods involving toxic reagents.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Industrial Suitability | Safety Profile |

|---|---|---|---|---|---|

| Organolithium-mediated alkylation | tert-butyl pyrrolidine-2-carboxylate | n-Butyllithium, propylene oxide, THF, -78°C | 75-90 | High | Moderate (air/moisture sensitive reagents) |

| Borane/9-BBN mediated synthesis | Pyrrolidine derivatives | 9-BBN, borane, sodium cyanide | 27-56 | Low | Low (toxic reagents) |

| Hydrazine hydrate reaction | Protected aminooxy intermediates | Hydrazine hydrate, DCM, room temp | Quantitative (for related compounds) | Moderate | Moderate (hydrazine toxicity) |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The propoxymethyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate biological processes effectively .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The propoxymethyl group in the target compound offers a balance between hydrophobicity and steric bulk compared to analogs. For example, the isopropoxymethyl analog (MW 243.34) has slightly lower molecular weight due to branching , while the phenethyl-substituted derivatives exhibit significantly higher hydrophobicity, impacting membrane permeability in biological systems .

- Synthetic Flexibility : Compounds like tert-butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate are synthesized via nucleophilic substitution or hydrogenation, similar to methods described for tert-butyl pyrrolidine intermediates in and .

Physicochemical Properties

- Solubility : Propoxymethyl-substituted pyrrolidines exhibit moderate solubility in polar aprotic solvents (e.g., THF, DCM) due to the tert-butyl group’s hydrophobicity. Analogs with longer alkyl chains (e.g., octylphenethyl) show reduced aqueous solubility .

- Stability: The tert-butyl ester enhances resistance to hydrolysis compared to methyl or ethyl esters, as noted in for (R)-tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate .

Analytical Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR data for analogs () reveal characteristic shifts for pyrrolidine protons (δ 1.4–3.5 ppm) and tert-butyl carbons (δ 27–30 ppm). The propoxymethyl group would show distinct signals for the -OCH₂CH₂CH₃ moiety (δ ~3.4–3.6 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 243.30 for the target compound, inferred from and ) .

Biological Activity

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and enzymatic inhibition. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₉H₃₅N₃O₆S

- Molecular Weight : 433.563 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a propoxymethyl group, which contributes to its lipophilicity and potential bioactivity.

-

Enzyme Inhibition :

- The compound has been reported to inhibit the activity of memapsin 2 (also known as BACE1), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. Inhibition studies indicate an IC50 value of less than 750 nM, suggesting significant potency in reducing amyloid-beta production .

- Additionally, it selectively inhibits memapsin 2 relative to other enzymes such as cathepsin D, indicating potential for targeted therapeutic applications .

- Neuroprotective Effects :

- CYP450 Interaction :

Pharmacokinetics

- Absorption : High probability of human intestinal absorption (0.9862) indicates favorable oral bioavailability.

- Blood-Brain Barrier Penetration : The compound is predicted to have limited ability to cross the blood-brain barrier (0.5052), which may affect its central nervous system activity .

Case Studies

- Alzheimer's Disease Models :

- Toxicology Assessments :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.